
Application Notes and Protocols for Welding
CF53 (1.1213) Medium Carbon Steel

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: CF53

Cat. No.: B15570918 Get Quote

Introduction
These application notes provide a detailed protocol for the welding of CF53 steel (also known

as Werkstoff-Nr. 1.1213 or C53). CF53 is a medium-carbon, unalloyed steel primarily used for

components requiring high strength and wear resistance, often achieved through flame or

induction hardening.[1][2] Its significant carbon content (0.50-0.57%) increases hardness and

strength but markedly reduces weldability, making it highly susceptible to cold cracking.[3][4]

Successful welding of CF53 is challenging and necessitates rigorous control over preheating,

heat input, interpass temperature, and post-weld heat treatment (PWHT) to prevent the

formation of brittle martensitic structures in the Heat-Affected Zone (HAZ).[3][5] These

protocols are designed for engineering and materials science applications where joining of

CF53 components is unavoidable.

Material Properties
A thorough understanding of the base material's chemical and mechanical properties is critical

for developing a successful welding procedure.

2.1 Chemical Composition

The chemical composition of CF53 steel is a primary determinant of its weldability. The high

carbon content is the main factor contributing to its hardenability and, consequently, the risk of

cracking.
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Table 1: Chemical Composition of CF53 (1.1213) Steel

Element Content (%)

Carbon (C) 0.50 - 0.57

Silicon (Si) 0.15 - 0.35

Manganese (Mn) 0.40 - 0.70

Phosphorus (P) ≤ 0.025

Sulfur (S) ≤ 0.035

(Source:[1][6][7])

2.2 Mechanical Properties

The mechanical properties of CF53 vary significantly with its heat treatment condition. The

following table presents typical properties for the material in a quenched and tempered state.

Table 2: Typical Mechanical Properties of CF53 (Quenched and Tempered)

Property Value (for diameter 41-100 mm)

Tensile Strength 640 - 780 N/mm²

0.2% Proof Stress 400 N/mm²

Elongation (A%) 15%

Hardness (Soft Annealed) ≤ 223 HB

Hardness (Quenched) 57 - 62 HRC

(Source:[8])

Welding Protocol
This protocol outlines the essential steps and parameters for welding CF53 steel. Adherence to

these steps is critical to mitigate the risk of hydrogen-induced cold cracking.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b15570918?utm_src=pdf-body
https://pauly-stahlhandel.com/de/werkstoff-nr/1.1213
https://www.scribd.com/document/374172939/C53-Technical-Card
https://www.hsm-stahl.de/en/werkstoff/11213/
https://www.benchchem.com/product/b15570918?utm_src=pdf-body
https://www.benchchem.com/product/b15570918?utm_src=pdf-body
https://steelselector.sij.si/steels/CF53.html
https://www.benchchem.com/product/b15570918?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15570918?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


3.1 Pre-Welding Preparation

Material Inspection: Verify material certificates to confirm the grade is CF53 (1.1213).

Joint Preparation: Clean the weld joint and surrounding areas (minimum 25 mm on each

side) to remove all contaminants such as scale, rust, oil, grease, and moisture.[9] This is

crucial to prevent the introduction of hydrogen.

Consumable Selection: Use low-hydrogen filler metals.[4][5] The choice of consumable

should aim to provide a weld metal with high ductility to accommodate stresses. Austenitic

stainless steel fillers (e.g., E309 or E312) are often used to provide a ductile weld, although

they may not be suitable for subsequent heat treatment. For applications requiring post-weld

heat treatment, a low-alloy ferritic filler may be necessary, but this increases the cracking

risk.

Consumable Conditioning: Dry all welding consumables according to the manufacturer's

recommendations to minimize hydrogen content.[5] Low-hydrogen electrodes should be held

in a heated quiver at the prescribed temperature until use.

3.2 Preheating and Temperature Control

Preheating is the most critical step in preventing weld cracking.[5][10][11] It slows the cooling

rate of the weld and HAZ, which helps prevent the formation of brittle martensite and allows

hydrogen to diffuse out of the weldment.[10][11]

Table 3: Recommended Preheating and Interpass Temperatures

Parameter Temperature Range Notes

Preheat Temperature 300 - 400°C (572 - 752°F)

Must be established and
maintained uniformly over
a wide area around the
joint.

Interpass Temperature ≤ 400°C (752°F)

Do not allow the workpiece to

cool below the minimum

preheat temperature between

passes.
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(Source:[5][12])

Protocol Steps:

Apply heat uniformly to the area surrounding the weld joint. The heated zone should extend

at least 75-100 mm from each side of the weld line.[13]

Use temperature-indicating crayons or calibrated contact thermometers to verify the preheat

temperature before welding begins and to monitor the interpass temperature between weld

passes.

3.3 Welding Execution

Welding Process: Low-hydrogen processes such as Shielded Metal Arc Welding (SMAW)

with low-hydrogen electrodes (E7018 type or similar) or Gas Metal Arc Welding (GMAW) with

a solid wire are recommended to minimize hydrogen input.[5][14]

Heat Input: Maintain a low to moderate heat input. High heat input can create a coarse-

grained HAZ, which may be susceptible to cracking.

Welding Technique: Use a stringer bead technique. Avoid wide weave beads, as they can

increase heat input and residual stress.

3.4 Post-Weld Heat Treatment (PWHT)

A controlled cooling and PWHT procedure is mandatory to ensure the integrity of the welded

joint.

Immediate Postheating (Hydrogen Bake-Out): Immediately after the final weld pass is

completed and before the weldment cools below the preheat temperature, the component

should be heated to a temperature of 300-350°C and held for 2 to 4 hours.[5][11] This

process, known as a hydrogen bake-out, is critical for allowing diffusible hydrogen to escape

from the weld and HAZ, significantly reducing the risk of delayed cracking.[5][10]

Slow Cooling: After postheating, wrap the weldment in insulating blankets to ensure a very

slow cooling rate down to ambient temperature.
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Stress Relief Annealing: Once cooled, a full stress relief anneal is highly recommended. Heat

the component to 600-650°C, hold for 1 hour per 25 mm of thickness, and then allow it to

cool slowly in the furnace.[5] This treatment tempers any hard martensitic structures,

reduces residual stresses, and improves the toughness of the joint.[10][15]

Visualizations
4.1 Welding Workflow Diagram

The following diagram illustrates the required workflow for successfully welding CF53 steel.
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Phase 1: Preparation

Phase 2: Welding Operation

Phase 3: Post-Weld Heat Treatment
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Figure 1. Sequential workflow for welding CF53 steel.
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4.2 Metallurgical Control Diagram

This diagram illustrates the logical relationship between welding parameters and the final

metallurgical outcome, highlighting the critical path to avoiding defects.
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Figure 2. Relationship between inputs and weld quality.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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